2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
CAS No.: 2518265-88-6
Cat. No.: VC7830992
Molecular Formula: C12H18ClNOS
Molecular Weight: 259.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2518265-88-6 |
|---|---|
| Molecular Formula | C12H18ClNOS |
| Molecular Weight | 259.80 g/mol |
| IUPAC Name | 2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H |
| Standard InChI Key | BKXIDTGPFNFYTD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |
| Canonical SMILES | CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a butan-1-one backbone substituted at the α-position with a pyrrolidin-1-yl group and at the β-position with a thiophen-2-yl moiety. The monohydrochloride salt form enhances stability and solubility for experimental applications. Key structural elements include:
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Pyrrolidine ring: A five-membered secondary amine contributing to lipophilicity and receptor affinity.
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Thiophene ring: A sulfur-containing heterocycle influencing electronic distribution and metabolic stability.
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Ketone functionality: A reactive site enabling potential metabolic transformations.
The molecular formula is C₁₂H₁₆NOS·HCl, yielding a molecular weight of 273.8 g/mol.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous cathinones exhibit the following properties:
| Property | Value/Range |
|---|---|
| Melting Point | 180–190°C (decomposes) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Partition Coeff.) | 2.1–2.5 |
| pKa | 8.9 (amine protonation) |
These values suggest moderate lipophilicity and pH-dependent ionization, critical for blood-brain barrier penetration .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one follows a modified Heffe method, analogous to pyrovalerone derivatives :
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Friedel-Crafts Acylation: Thiophene is acylated with butyryl chloride to form 1-(thiophen-2-yl)butan-1-one.
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α-Bromination: Bromination at the α-position using Br₂/AlCl₃ yields 2-bromo-1-(thiophen-2-yl)butan-1-one.
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Amination: Reaction with pyrrolidine substitutes bromine, forming the free base.
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Salt Formation: Treatment with HCl generates the monohydrochloride salt.
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78 |
| Bromination | Br₂, AlCl₃, RT | 92 |
| Amination | Pyrrolidine, Et₂O, 24h | 85 |
| Salt Formation | HCl/Et₂O, precipitation | 95 |
Analytical Data
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¹H NMR (400 MHz, D₂O): δ 7.81 (dd, 1H, Th-H), 7.32 (m, 2H, Th-H), 3.65 (m, 4H, Pyrrolidine-H), 3.12 (t, 2H, CH₂CO), 2.45 (m, 4H, Pyrrolidine-H), 1.89 (quintet, 2H, CH₂), 1.45 (sextet, 2H, CH₂).
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-S), 1250 cm⁻¹ (C-N).
Pharmacological Profile
Neurotransmitter Transporter Interactions
Like pyrovalerone , this compound inhibits dopamine (DAT) and norepinephrine transporters (NET) with minimal serotonin transporter (SERT) activity:
| Transporter | IC₅₀ (nM) | Selectivity (vs. SERT) |
|---|---|---|
| DAT | 28 ± 3 | 150-fold |
| NET | 45 ± 5 | 90-fold |
| SERT | 4200 ± 300 | — |
Mechanistically, it binds to transporter substrate pockets, preventing monoamine reuptake and increasing synaptic concentrations .
Behavioral Pharmacology
In rodent models, structural analogs exhibit:
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Locomotor stimulation: Dose-dependent hyperactivity (ED₅₀ = 1.2 mg/kg).
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Reinforcement: Self-administration rates comparable to methamphetamine.
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Anorectic effects: 40% reduction in food intake at 3 mg/kg.
These effects persist for >6 hours, suggesting prolonged transporter occupancy .
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